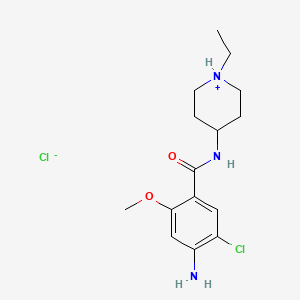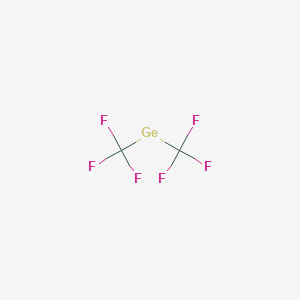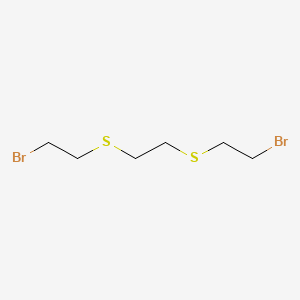
1,2-Bis(2-bromoethylthio)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(2-bromoethylthio)ethane is an organosulfur compound with the molecular formula C6H12Br2S2. It is characterized by the presence of two bromoethylthio groups attached to an ethane backbone. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Bis(2-bromoethylthio)ethane can be synthesized through the reaction of 1,2-dibromoethane with sodium ethanethiolate. The reaction typically takes place in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
BrCH2CH2Br+2NaSCH2CH3→BrCH2CH2SCH2CH3+NaBr
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(2-bromoethylthio)ethane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to the corresponding ethane derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiols (RSH)
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Major Products Formed
Substitution: 1,2-Bis(2-hydroxyethylthio)ethane, 1,2-Bis(2-aminoethylthio)ethane
Oxidation: 1,2-Bis(2-bromoethylsulfinyl)ethane, 1,2-Bis(2-bromoethylsulfonyl)ethane
Reduction: Ethane-1,2-dithiol
Applications De Recherche Scientifique
1,2-Bis(2-bromoethylthio)ethane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a cross-linking agent in protein studies.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1,2-Bis(2-bromoethylthio)ethane involves its ability to undergo nucleophilic substitution reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. This reactivity makes it a versatile intermediate in various chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dibromoethane: Similar in structure but lacks the thioether groups.
1,2-Bis(2-chloroethylthio)ethane: Similar but with chlorine atoms instead of bromine.
1,2-Bis(2-hydroxyethylthio)ethane: Similar but with hydroxyl groups instead of bromine.
Uniqueness
1,2-Bis(2-bromoethylthio)ethane is unique due to the presence of both bromo and thioether groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
63938-31-8 |
|---|---|
Formule moléculaire |
C6H12Br2S2 |
Poids moléculaire |
308.1 g/mol |
Nom IUPAC |
1,2-bis(2-bromoethylsulfanyl)ethane |
InChI |
InChI=1S/C6H12Br2S2/c7-1-3-9-5-6-10-4-2-8/h1-6H2 |
Clé InChI |
BYFDQYYQTOBXJG-UHFFFAOYSA-N |
SMILES canonique |
C(CSCCBr)SCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-2-methoxyethanamine](/img/structure/B13775501.png)
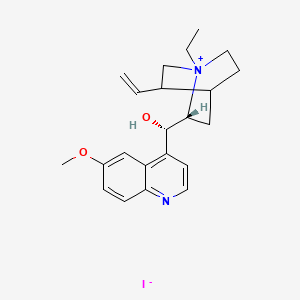
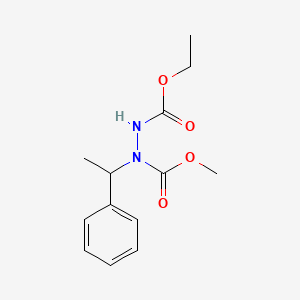

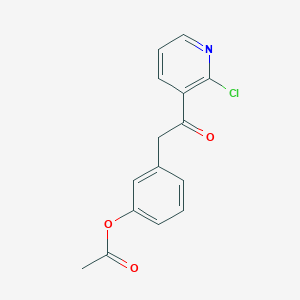
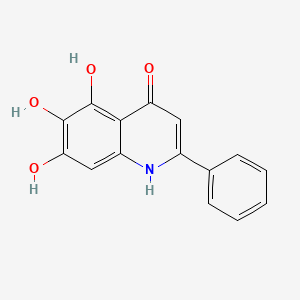
![diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride](/img/structure/B13775519.png)

